![molecular formula C16H17NO2 B5719716 N-(2-methoxyphenyl)-2,4-dimethylbenzamide CAS No. 676155-08-1](/img/structure/B5719716.png)
N-(2-methoxyphenyl)-2,4-dimethylbenzamide
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Overview
Description
N-(2-methoxyphenyl)-2,4-dimethylbenzamide, also known as otilonium bromide, is a quaternary ammonium compound that belongs to the family of antispasmodic drugs. It is a synthetic derivative of diphenylacetic acid and is used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS). Otilonium bromide acts by reducing the amplitude and frequency of intestinal contractions, thereby relieving the symptoms of IBS.
Mechanism of Action
Otilonium bromide acts by blocking the L-type calcium channels in the smooth muscle cells of the intestine. This leads to a reduction in the influx of calcium ions into the cells, which in turn reduces the amplitude and frequency of intestinal contractions. Otilonium bromide also has a direct spasmolytic effect on the smooth muscle cells of the intestine.
Biochemical and Physiological Effects
Otilonium bromide has been shown to have minimal systemic absorption and is mainly distributed in the gastrointestinal tract. It has a half-life of approximately 12 hours and is metabolized in the liver. Otilonium bromide is excreted in the feces and urine. Otilonium bromide has no significant effect on the cardiovascular system, respiratory system, or central nervous system.
Advantages and Limitations for Lab Experiments
Otilonium bromide has several advantages for lab experiments. It has a well-defined mechanism of action and is highly selective for the L-type calcium channels in the smooth muscle cells of the intestine. Otilonium bromide is also highly soluble in water, which makes it easy to prepare solutions for in vitro experiments. However, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has some limitations for lab experiments. It has low oral bioavailability and is mainly distributed in the gastrointestinal tract, which makes it difficult to study its systemic effects. In addition, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has a short half-life, which may limit its use in long-term experiments.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide. One direction is to investigate its efficacy in treating other gastrointestinal disorders such as inflammatory bowel disease and gastroesophageal reflux disease. Another direction is to study the long-term effects of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide on the gastrointestinal tract and other organ systems. In addition, further research is needed to elucidate the molecular mechanisms underlying the spasmolytic effect of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide.
Synthesis Methods
Otilonium bromide can be synthesized by reacting 2,4-dimethylbenzoyl chloride with 2-methoxyaniline in the presence of a base such as sodium carbonate. The resulting product is then reacted with methyl bromide to form N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide. The purity of the final product can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
Otilonium bromide has been extensively studied for its efficacy in treating IBS. Several clinical trials have shown that N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide can significantly reduce the symptoms of IBS such as abdominal pain, bloating, and diarrhea. In addition, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has been shown to improve the quality of life of IBS patients. Otilonium bromide has also been studied for its efficacy in treating other gastrointestinal disorders such as functional dyspepsia and non-ulcer dyspepsia.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-8-9-13(12(2)10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBZNCGSOSRISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359236 |
Source
|
Record name | STK281727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,4-dimethylbenzamide | |
CAS RN |
676155-08-1 |
Source
|
Record name | STK281727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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